molecular formula C20H20N4O2 B10876647 2-benzamido-N-(3-imidazol-1-ylpropyl)benzamide

2-benzamido-N-(3-imidazol-1-ylpropyl)benzamide

Cat. No.: B10876647
M. Wt: 348.4 g/mol
InChI Key: BYSMOZXJNKBUAF-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that features both benzamide and imidazole moieties. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The imidazole ring is known for its role in biological systems and its presence in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzamide group can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the combination of benzamide and imidazole moieties in a single molecule. This structural feature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-benzamido-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C20H20N4O2/c25-19(16-7-2-1-3-8-16)23-18-10-5-4-9-17(18)20(26)22-11-6-13-24-14-12-21-15-24/h1-5,7-10,12,14-15H,6,11,13H2,(H,22,26)(H,23,25)

InChI Key

BYSMOZXJNKBUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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